1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole
Description
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole is a boronate ester-functionalized heterocyclic compound. Its structure consists of a pyrrole ring substituted at the 1-position with a phenyl group bearing a tetramethyl-1,3,2-dioxaborolane moiety at the meta position (Fig. 1). The tetramethyl-dioxaborolane group enhances stability and reactivity in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . This compound is primarily utilized in pharmaceutical and materials science research for constructing complex aryl-aryl bonds.
Properties
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)13-8-7-9-14(12-13)18-10-5-6-11-18/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPMAGPPJYOVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(3-Bromophenyl)-1H-Pyrrole
This method prioritizes forming the pyrrole-phenyl bond before boronate installation. 3-Bromobenzylamine reacts with pyrrole under acidic conditions (acetic acid/pyrrolidine) to yield 1-(3-bromophenyl)-1H-pyrrole:
$$
\text{3-Bromobenzylamine} + \text{Pyrrole} \xrightarrow{\text{AcOH/Pyr}} \text{1-(3-Bromophenyl)-1H-pyrrole} \quad (75\% \text{ yield})
$$
Lithiation and Boronate Quenching
The brominated intermediate undergoes lithiation with tert-butyllithium (t-BuLi) at −60°C, followed by quenching with trimethyl borate. Acidic hydrolysis yields the boronic acid, which is stabilized as the pinacol ester:
$$
\text{1-(3-Bromophenyl)-1H-pyrrole} \xrightarrow{\text{t-BuLi, THF, −60°C}} \text{Lithiated intermediate} \xrightarrow{\text{B(OMe)_3}} \text{1-(3-Boronophenyl)-1H-pyrrole} \quad (52\% \text{ yield})
$$
Optimization Notes :
- Temperature control : Lithiation at −60°C prevents side reactions.
- Workup : Sequential extraction with chloroform and NaOH ensures purity.
Comparative Analysis of Synthetic Routes
| Parameter | Early-Stage Boronation | Late-Stage Boronation |
|---|---|---|
| Boronate Stability | High (pinacol protection) | Moderate (requires in situ protection) |
| Overall Yield | <30% | 52% |
| Key Challenge | Deprotection difficulties | Sensitivity to lithiation conditions |
| Scalability | Low | Moderate |
Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form phenol derivatives.
Reduction: The pyrrole ring can undergo reduction reactions to form dihydropyrrole derivatives.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents like tetrahydrofuran or dimethylformamide.
Major Products
Oxidation: Phenol derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Various arylated pyrrole derivatives.
Scientific Research Applications
Organic Synthesis
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole serves as an essential building block in organic synthesis. Its ability to participate in carbon-carbon bond formation through reactions like Suzuki-Miyaura coupling makes it valuable for creating complex organic molecules.
Materials Science
The compound's unique electronic properties enable its use in developing advanced materials. It has been explored for applications in:
- Organic Electronics : Its boron-containing structure contributes to improved charge transport properties in organic semiconductors.
- Polymers : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
Medicinal Chemistry
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its biological activity has been studied in relation to various targets:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit specific cancer cell lines by affecting cellular signaling pathways.
- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship of compounds derived from this compound. Researchers synthesized several analogues and evaluated their efficacy against various cancer cell lines. Results indicated that certain modifications to the boronate group significantly enhanced cytotoxicity against breast cancer cells (IC50 values in the low micromolar range) .
Case Study 2: Organic Electronics
Research conducted at a leading university demonstrated the application of this compound in organic light-emitting diodes (OLEDs). The incorporation of this compound into the device architecture improved charge mobility and luminance efficiency by over 30% compared to conventional materials .
Mechanism of Action
The mechanism of action of 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole involves its ability to participate in various chemical reactions due to the presence of the boronic ester and pyrrole moieties. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The pyrrole ring can engage in π-π interactions and hydrogen bonding, contributing to its bioactivity and material properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
1-Phenyl-2-(tetramethyl-dioxaborolan-2-yl)-1H-pyrrole
- Key Difference : The boronate ester is attached to the 2-position of the pyrrole ring instead of the 3-position of the phenyl group.
- Impact: Positional isomerism alters electronic distribution and steric accessibility.
3-(Tetramethyl-dioxaborolan-2-yl)-1H-pyrrole (CAS 214360-77-7)
- Key Difference : Lacks the phenyl linker; the boronate is directly attached to the pyrrole ring.
- Impact : Reduced conjugation and steric bulk may lower thermal stability and limit applications in reactions requiring extended π-systems. Molecular weight is significantly lower (193.05 g/mol vs. ~255.81 g/mol for the target compound) .
Heterocycle Variations
1-[3-(Tetramethyl-dioxaborolan-2-yl)phenyl]-1H-pyrazole
- Key Difference : Pyrazole replaces pyrrole, introducing an additional nitrogen atom.
- Impact : Pyrazole’s hydrogen-bonding capability and aromaticity differences may alter solubility and reactivity. For example, pyrazole derivatives often exhibit higher polarity, influencing chromatographic behavior .
1-Methyl-3-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole (CAS 1175273-55-8)
Functional Group Modifications
4-(Tetramethyl-dioxaborolan-2-yl)phenyl)(1H-pyrrol-1-yl)methanone
- Key Difference : A ketone group bridges the phenyl and pyrrole rings.
- Impact : The electron-withdrawing ketone may deactivate the boronate group, reducing reactivity in Suzuki couplings. This compound requires reduction (e.g., NaBH4/BF3·OEt2) to remove the ketone, adding synthetic steps .
3-(Tetramethyl-dioxaborolan-2-yl)-1-[tris(1-methylethyl)silyl]-1H-pyrrole (CAS 365564-11-0)
Comparative Data Table
Biological Activity
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19BN2O2
- Molecular Weight : 270.13 g/mol
- CAS Number : 852227-94-2
- Physical State : White to yellow solid
- Melting Point : 75-76 °C
Biological Activity Overview
The biological activity of this compound is primarily studied in the context of its anticancer properties, as well as its role in various biochemical pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrrole and boron-containing compounds exhibit significant antiproliferative activity against various cancer cell lines.
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| This compound | A549 (Lung Cancer) | 8 | Inhibition of cell migration |
| This compound | HeLa (Cervical Cancer) | 6 | Cell cycle arrest |
The mechanisms by which this compound exhibits its biological activity include:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Migration : Studies suggest that it can inhibit the migration and invasion of cancer cells, potentially reducing metastasis.
- Cell Cycle Arrest : The compound may interfere with the cell cycle progression in cancer cells, preventing them from dividing and proliferating.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
Case Study 1: MCF-7 Cell Line
A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed through microscopy.
Case Study 2: A549 Cell Line
In another study focusing on A549 lung cancer cells, treatment with the compound resulted in a marked decrease in migration capabilities as assessed by wound healing assays. The IC50 value was determined to be approximately 8 µM.
Q & A
Q. What are the optimal synthetic routes and purification methods for 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole?
Methodological Answer: The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester group’s reactivity. Key steps include:
- Reaction Setup : Combine a halogenated pyrrole precursor (e.g., 3-bromo-1H-pyrrole) with a tetramethyl dioxaborolane-containing aryl pinacol boronate under palladium catalysis (e.g., Pd(PPh₃)₄) in a degassed solvent (e.g., THF/water mixture) .
- Conditions : Maintain inert atmosphere (N₂/Ar), 80–100°C, 12–24 hours.
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization . Monitor purity via TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc) and confirm structure via ¹H/¹³C NMR .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced Research Questions
Q. How can this compound be utilized in cross-coupling reactions to synthesize complex molecules?
Methodological Answer: The boronic ester moiety enables Suzuki-Miyaura couplings with aryl/heteroaryl halides. Example protocol:
- Reaction Design : React with a brominated arene (e.g., 4-bromobenzotrifluoride) using PdCl₂(dppf) catalyst, K₂CO₃ base, in DMF/H₂O at 90°C for 18 hours .
- Optimization : Screen ligand/catalyst systems (e.g., SPhos vs. XPhos) to improve yield. Monitor reaction progress via LC-MS .
Q. What methodologies assess its potential biological activity (e.g., anticancer or anti-inflammatory effects)?
Methodological Answer:
- In Vitro Assays :
- Cytotoxicity Testing : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with control compounds .
- Anti-Inflammatory Screening : Measure inhibition of TNF-α/IL-6 in LPS-stimulated macrophages via ELISA .
- SAR Studies : Synthesize derivatives with modified pyrrole substituents (e.g., electron-withdrawing groups) and correlate structural changes with activity trends .
Q. What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
Q. How can computational methods elucidate reaction mechanisms involving this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
